

analytical methods for quantification of 2,6-Dimethylisonicotinic acid

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Compound of Interest

Compound Name: 2,6-Dimethylisonicotinic acid

Cat. No.: B1307873

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An extensive review of analytical methodologies reveals that while specific protocols for **2,6-Dimethylisonicotinic acid** are not abundantly available in public literature, established methods for structurally similar compounds, such as nicotinic acid derivatives, can be readily adapted. This document provides detailed application notes and protocols for the quantification of **2,6-Dimethylisonicotinic acid** using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

These guidelines are designed for researchers, scientists, and drug development professionals, offering a framework for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules. For **2,6-Dimethylisonicotinic acid**, a reverse-phase HPLC method is proposed, offering good selectivity and sensitivity for routine analysis and quality control.

Application Note:

This method is suitable for the determination of **2,6-Dimethylisonicotinic acid** in bulk drug substances and pharmaceutical formulations. The acidic nature of the analyte allows for good retention and separation on a C18 column with an acidic mobile phase.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).[1]
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 10:90 v/v) with an acidic modifier like 0.05% sulfuric acid or 0.1% formic acid.[1] For mass spectrometry compatibility, formic acid is recommended.[2]
- Flow Rate: 1.0 mL/min.[1]
- Detection Wavelength: Based on the UV spectrum of similar compounds like isonicotinic acid, a detection wavelength of around 200-270 nm is expected to be suitable.[1][3] The specific lambda max should be determined experimentally.
- Injection Volume: 10 μ L.
- Sample Preparation:
 - Accurately weigh and dissolve the sample in a suitable solvent, such as a methanol/water mixture.
 - Filter the solution through a 0.45 μ m syringe filter before injection.
 - For pharmaceutical formulations, a portion of the sample containing approximately 10 mg of the active ingredient can be dissolved in 70 mL of methanol, sonicated, and then diluted to 100 mL.[4]

Quantitative Data Summary:

Parameter	Expected Performance
Linearity (R^2)	> 0.995
Range	0.1 - 100 $\mu\text{g/mL}$
Limit of Detection (LOD)	~0.05 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	~0.15 $\mu\text{g/mL}$
Accuracy (% Recovery)	98 - 102%
Precision (%RSD)	< 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies and trace-level detection, LC-MS/MS offers superior sensitivity and selectivity.

Application Note:

This method is ideal for quantifying **2,6-Dimethylisonicotinic acid** in complex matrices such as plasma, urine, and tissue extracts. The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in sample preparation.[\[5\]](#)

Experimental Protocol:

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[\[5\]](#)
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 μm).[\[5\]](#)
- Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[\[6\]](#)
- Flow Rate: 0.4 mL/min.[\[7\]](#)

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for nitrogen-containing aromatic compounds.[5][6]
- MS/MS Parameters:
 - Precursor Ion (m/z): 152.16 (for $[M+H]^+$ of **2,6-Dimethylisonicotinic acid**, C8H9NO2, MW: 151.16).
 - Product Ion(s): To be determined by direct infusion of a standard solution.
- Sample Preparation (for plasma):
 - To 50 μ L of plasma, add an internal standard solution and 200 μ L of cold methanol for protein precipitation.[7]
 - Vortex the mixture and centrifuge.
 - Transfer the supernatant to an autosampler vial for injection.[7]

Quantitative Data Summary:

Parameter	Expected Performance
Linearity (R^2)	> 0.99
Range	1 - 500 ng/mL
Limit of Detection (LOD)	~0.1 ng/mL
Limit of Quantification (LOQ)	~0.5 ng/mL
Accuracy (% Recovery)	85 - 115%
Precision (%RSD)	< 15%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like **2,6-Dimethylisonicotinic acid**, derivatization is a necessary step to increase volatility.

Application Note:

This method is suitable for the quantification of **2,6-Dimethylisonicotinic acid** in various matrices after derivatization. Silylation or methylation are common derivatization techniques for carboxylic acids.[8][9]

Experimental Protocol:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[10]
- Carrier Gas: Helium.[11]
- Injector Temperature: 250 °C.
- Oven Temperature Program: A suitable temperature gradient should be optimized to achieve good separation.
- Ionization Mode: Electron Ionization (EI).
- Derivatization (Silylation):
 - Evaporate the sample extract to dryness under a stream of nitrogen.
 - Add an aprotic solvent like acetonitrile or pyridine.
 - Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
 - Heat the mixture to complete the reaction.
 - Inject an aliquot of the derivatized sample into the GC-MS.

Quantitative Data Summary:

Parameter	Expected Performance
Linearity (R^2)	> 0.99
Range	1 - 200 $\mu\text{g/mL}$
Limit of Detection (LOD)	~0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	~0.3 $\mu\text{g/mL}$
Accuracy (% Recovery)	90 - 110%
Precision (%RSD)	< 10%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with chromophores.

Application Note:

This method is suitable for the rapid quantification of **2,6-Dimethylisonicotinic acid** in simple solutions, such as bulk drug substance or simple formulations, where interference from other components is minimal.

Experimental Protocol:

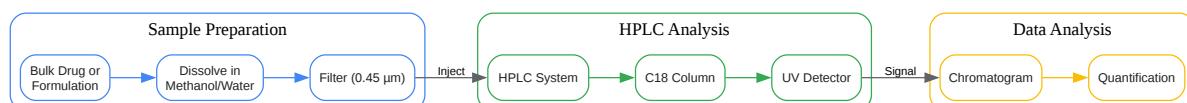
- Instrumentation: A UV-Vis spectrophotometer.
- Solvent: A solvent in which the analyte is soluble and that does not absorb in the same region, such as distilled water, methanol, or a buffer solution.
- Wavelength of Maximum Absorbance (λ_{max}): To be determined by scanning a solution of **2,6-Dimethylisonicotinic acid** over a range of wavelengths (e.g., 200-400 nm). For similar compounds, the λ_{max} is often in the UV region.[3][12]
- Procedure:
 - Prepare a series of standard solutions of known concentrations.

- Measure the absorbance of each standard solution at the determined λ_{max} .
- Construct a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Quantitative Data Summary:

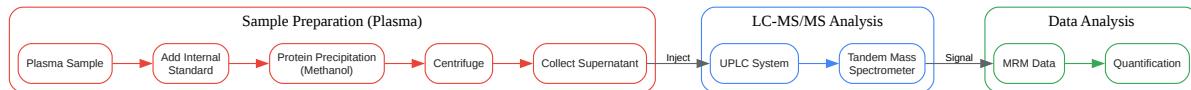
Parameter	Expected Performance
Linearity (R^2)	> 0.999
Range	5 - 25 $\mu\text{g}/\text{mL}$ [13]
Limit of Detection (LOD)	~1 $\mu\text{g}/\text{mL}$
Limit of Quantification (LOQ)	~3 $\mu\text{g}/\text{mL}$
Accuracy (% Recovery)	95 - 105%
Precision (%RSD)	< 5%

Visualizations



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Caption: HPLC-UV Experimental Workflow.



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Caption: LC-MS/MS Experimental Workflow.

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